1-(3-Morpholin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one
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Overview
Description
1-(3-Morpholin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one is a complex organic compound that belongs to the class of chromenoimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno ring fused with an imidazole ring, and a morpholine group attached via a propyl chain.
Preparation Methods
The synthesis of 1-(3-Morpholin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the imidazole ring: This step often involves the condensation of suitable diamines with aldehydes or ketones.
Attachment of the morpholine group: The morpholine group can be introduced via nucleophilic substitution reactions, where a propyl chain is used as a linker.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Morpholin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.
Scientific Research Applications
1-(3-Morpholin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Morpholin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(3-Morpholin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one can be compared with other chromenoimidazole derivatives, such as:
- 1-(3-Piperidin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one
- 1-(3-Pyrrolidin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one
These compounds share similar structural features but differ in the nature of the substituent groups attached to the chromenoimidazole core. The unique properties of this compound, such as its specific biological activities and chemical reactivity, distinguish it from these related compounds.
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)chromeno[3,4-d]imidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17-15-16(13-4-1-2-5-14(13)23-17)20(12-18-15)7-3-6-19-8-10-22-11-9-19/h1-2,4-5,12H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUXCEIHFVIEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=NC3=C2C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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